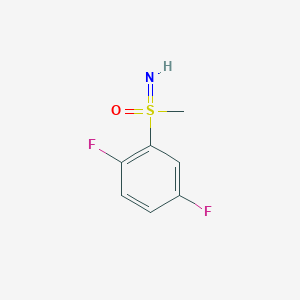

1,4-difluoro-2-(S-methylsulfonimidoyl)benzene

Beschreibung

1,4-Difluoro-2-(methylsulfonyl)benzene (CAS: 236739-03-0) is a fluorinated aromatic compound featuring a methylsulfonyl (-SO₂CH₃) substituent at the 2-position and fluorine atoms at the 1- and 4-positions. Its molecular formula is C₇H₆F₂O₂S, with a molecular weight of 192.18 g/mol . The compound is commercially available with purities ranging from 96% to 98% and is utilized in scientific research for its unique electronic and steric properties, which make it a valuable intermediate in organic synthesis and pharmaceutical development .

Eigenschaften

IUPAC Name |

(2,5-difluorophenyl)-imino-methyl-oxo-λ6-sulfane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F2NOS/c1-12(10,11)7-4-5(8)2-3-6(7)9/h2-4,10H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCVMYQKRTYFNSP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=N)(=O)C1=C(C=CC(=C1)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F2NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

The synthesis of 1,4-difluoro-2-(S-methylsulfonimidoyl)benzene typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Fluorination: Introduction of fluorine atoms to the benzene ring using reagents such as Selectfluor or N-fluorobenzenesulfonimide.

Sulfonimidoylation: Introduction of the sulfonimidoyl group through a reaction with sulfonyl chlorides and amines under controlled conditions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using continuous flow reactors and advanced purification techniques.

Analyse Chemischer Reaktionen

1,4-Difluoro-2-(S-methylsulfonimidoyl)benzene undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atoms can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

Oxidation and Reduction: The sulfonimidoyl group can be oxidized to sulfonyl or reduced to sulfinyl derivatives using reagents like hydrogen peroxide or sodium borohydride.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex aromatic compounds.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide. Major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1,4-Difluoro-2-(S-methylsulfonimidoyl)benzene has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use in drug development, particularly as a scaffold for designing enzyme inhibitors and receptor modulators.

Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced coatings.

Wirkmechanismus

The mechanism of action of 1,4-difluoro-2-(S-methylsulfonimidoyl)benzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition of enzyme activity or alteration of signal transduction processes.

Vergleich Mit ähnlichen Verbindungen

Structural and Physicochemical Properties

The table below compares 1,4-difluoro-2-(methylsulfonyl)benzene with other difluorobenzene derivatives:

Key Observations:

- Electronic Effects : The methylsulfonyl group in the target compound is strongly electron-withdrawing, enhancing reactivity in substitution reactions compared to the trifluoromethoxy group (-OCF₃), which is moderately electron-withdrawing .

- Steric Considerations : The propynyloxy substituent (-OCH₂C≡CH) introduces steric hindrance but enables applications in click chemistry, unlike the planar sulfonyl group .

- Pharmaceutical Relevance : Amide derivatives (e.g., 7c) and nucleoside analogs (e.g., dFdC) exhibit direct biological activity (e.g., anticancer effects), whereas the target compound primarily serves as a synthetic intermediate .

Reactivity Comparison :

Biologische Aktivität

1,4-Difluoro-2-(S-methylsulfonimidoyl)benzene is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

1,4-Difluoro-2-(S-methylsulfonimidoyl)benzene has the following chemical characteristics:

- Molecular Formula :

- CAS Number : 2059934-12-0

- Molecular Weight : 210.19 g/mol

The biological activity of 1,4-difluoro-2-(S-methylsulfonimidoyl)benzene is primarily attributed to its interaction with specific biological targets. The compound is believed to exert its effects through the following mechanisms:

- Inhibition of Enzymatic Activity : The sulfonimidoyl group may interact with key enzymes, disrupting their function and leading to altered metabolic pathways.

- Antimicrobial Activity : Preliminary studies suggest that this compound may inhibit the growth of various pathogens, including bacteria such as Escherichia coli and Staphylococcus aureus .

Antimicrobial Properties

Research indicates that 1,4-difluoro-2-(S-methylsulfonimidoyl)benzene exhibits significant antimicrobial properties. A study demonstrated its effectiveness against a range of bacterial strains, highlighting its potential as a lead compound in drug discovery for antibiotic development .

Anti-inflammatory Effects

In addition to its antimicrobial properties, the compound has shown promise in anti-inflammatory applications. A study involving various sulfonamide derivatives indicated that modifications to the sulfonamide group could enhance anti-inflammatory activity, suggesting that structural variations could lead to improved therapeutic profiles .

Table 1: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.